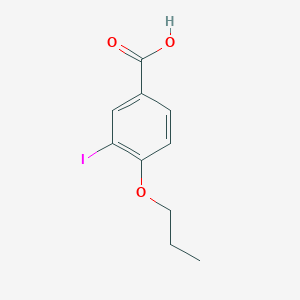

3-Iodo-4-propoxybenzoic acid

Description

Contextualizing Substituted Benzoic Acids in Contemporary Organic Synthesis and Materials Science

Substituted benzoic acids are a cornerstone of modern chemical research, serving as versatile building blocks in the synthesis of a wide array of organic compounds. academicpublishers.orgacs.org Their utility stems from the presence of the carboxylic acid group, which can be readily transformed into other functional groups, and the diverse nature of substituents that can be incorporated onto the aromatic ring. academicpublishers.orgacs.org These substituents, through their electronic and steric effects, can fine-tune the reactivity of the benzoic acid scaffold and the properties of the resulting molecules. acs.org

In organic synthesis, substituted benzoic acids are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and fine chemicals. academicpublishers.orgresearchgate.net The Fischer esterification, a fundamental reaction, utilizes these acids to produce esters, which are common motifs in fragrances and drugs. academicpublishers.org Furthermore, the development of modern synthetic methods, such as microwave-assisted reactions, has enhanced the efficiency of transformations involving substituted benzoic acids. academicpublishers.org

In the realm of materials science, the structural diversity of substituted benzoic acids allows for the design of molecules with specific properties. For instance, fluorinated biphenyl (B1667301) derivatives of benzoic acid are explored for their applications in organic electronics due to their enhanced charge transport properties. The arrangement of substituents on the benzoic acid ring can influence intermolecular interactions, leading to the formation of organized supramolecular structures with potential applications in crystal engineering.

Academic Significance of Halogenated and Alkoxy-Substituted Aromatic Carboxylic Acids

The presence of halogen and alkoxy substituents on an aromatic carboxylic acid framework imparts distinct chemical and physical properties that are of significant academic and practical interest. Halogenated aromatic carboxylic acids are particularly valuable in synthetic chemistry as versatile intermediates. acs.orgnih.gov The carbon-halogen bond can participate in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science. nih.gov Methods for the direct halogenation of aromatic carboxylic acids, including regioselective iodination, are continuously being developed to provide access to specific isomers that may not be obtainable through classical electrophilic aromatic substitution. nih.govnih.gov

Alkoxy-substituted aromatic carboxylic acids are also of great importance, with the alkoxy group influencing the electronic nature of the aromatic ring and providing a site for further functionalization. mdpi.comacs.org The position of the alkoxy group can direct the regioselectivity of subsequent reactions, such as C-H activation, a powerful tool for the efficient synthesis of complex molecules. mdpi.com Furthermore, alkoxy chains can impact the physical properties of the molecule, such as solubility and crystallinity, which is relevant in the design of pharmaceuticals and functional materials like liquid crystals. conicet.gov.ar The combination of both halogen and alkoxy substituents on a single aromatic carboxylic acid scaffold, as seen in 3-Iodo-4-propoxybenzoic acid, creates a multifunctional platform for the development of novel compounds with tailored properties.

Research Trajectories and Potential of the this compound Scaffold

The this compound scaffold holds considerable potential for a variety of research applications, primarily due to its unique combination of an iodo, a propoxy, and a carboxylic acid group on a benzene (B151609) ring. bldpharm.combldpharm.com This trifunctional arrangement makes it a valuable building block in several areas of chemical research.

One of the most promising research trajectories for this compound lies in its use as an intermediate in the synthesis of more complex molecules. The iodo group provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3-position. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, further expanding the synthetic possibilities. For example, the methyl ester of this compound has been synthesized as a precursor for more elaborate structures. rsc.orgchemsrc.com

In materials science, the rigid aromatic core combined with the flexible propoxy chain could be utilized in the design of liquid crystals or other functional organic materials. The iodo substituent also offers a site for the introduction of photoactive or electronically active groups, potentially leading to materials with interesting optical or electronic properties.

Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 1131588-12-9 | C10H11IO3 | 306.09 | Contains iodo, propoxy, and carboxylic acid groups. bldpharm.comchem960.com |

| Methyl 3-iodo-4-propoxybenzoate | 1131614-13-5 | C11H13IO3 | 320.12 | Methyl ester derivative. chemsrc.com |

| 3-Iodo-4-methoxybenzoic acid | 68507-19-7 | C8H7IO3 | 278.04 | Methoxy analogue. sigmaaldrich.comnih.gov |

| 3-Iodo-4-isopropoxybenzoic acid | 856167-47-0 | C10H11IO3 | 306.09 | Isopropoxy analogue. chem960.comsigmaaldrich.com |

| 3-Amino-4-propoxybenzoic acid | 59691-15-5 | C10H13NO3 | 195.22 | Amino analogue. chemicalbook.comsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

1131588-12-9 |

|---|---|

Molecular Formula |

C10H11IO3 |

Molecular Weight |

306.10 |

IUPAC Name |

3-iodo-4-propoxybenzoic acid |

InChI |

InChI=1S/C10H11IO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5H2,1H3,(H,12,13) |

InChI Key |

KQOAAPWZYXXRLW-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)I |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)I |

Other CAS No. |

1131588-12-9 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of the 3 Iodo 4 Propoxybenzoic Acid Scaffold

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions, enabling the formation of various derivatives.

Esterification and Amidation Reactions

The carboxylic acid functionality of 3-iodo-4-propoxybenzoic acid can readily undergo esterification and amidation reactions.

Esterification:

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, like sulfuric acid or p-toluenesulfonic acid. For instance, the reaction of 4-propoxybenzoic acid with methanol (B129727) under acidic conditions yields methyl 4-propoxybenzoate. Industrial-scale synthesis of similar esters often involves refluxing the acid with an excess of alcohol and a catalytic amount of strong acid, followed by purification via distillation or recrystallization.

An alternative approach to esterification is through nucleophilic acyl substitution. This can involve the formation of a carboxylate salt, for example, by treating the benzoic acid with a base like potassium hydroxide (B78521). The resulting potassium 4-propoxybenzoate can then react with an alkyl halide, such as methyl iodide, to produce the corresponding ester.

A specific example is the synthesis of methyl 3-iodo-4-propoxybenzoate from this compound. chemsrc.commolbase.cn

Amidation:

Similarly, the carboxylic acid can be converted to an amide. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. The reaction of an activated carboxyl group with an amine cleanly forms an amide bond. google.com This transformation is a common strategy in the synthesis of more complex molecules. guidechem.com For instance, amino alcohol salt compounds of aromatic carboxylic acids can be prepared by reacting the carboxylic acid with an amino alcohol. google.com

Carboxyl Group Activation and Derivatization

To enhance the reactivity of the carboxylic acid for nucleophilic attack, it can be activated and converted into various derivatives. Common methods include:

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This intermediate can then readily react with a wide range of nucleophiles.

Active Ester Formation: The carboxylic acid can be converted into an active ester, such as a pentafluorophenyl ester. google.com These esters are more susceptible to nucleophilic attack than the parent carboxylic acid and are useful in peptide synthesis and other bioconjugation reactions.

These activation strategies are fundamental in preparing a variety of derivatives from the this compound scaffold.

Transformations at the Aromatic Core

The benzene (B151609) ring of this compound is susceptible to substitution reactions, with the existing substituents directing the position of incoming groups.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Ring

In electrophilic aromatic substitution reactions, the directing effects of the substituents on the ring determine the position of the incoming electrophile. The propoxy group (-OPr) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The iodine atom (-I) is also an ortho-, para-directing deactivator.

Given the positions of the existing groups (iodo at C3 and propoxy at C4), the directing effects can be summarized as follows:

Propoxy group (at C4): Strongly directs incoming electrophiles to the ortho positions (C3 and C5).

Carboxylic acid group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Iodo group (at C3): Directs incoming electrophiles to the ortho (C2 and C4) and para (C6) positions.

Nucleophilic Aromatic Substitution with Activated Halides

Nucleophilic aromatic substitution (SNA) is generally challenging on unactivated aryl halides. chadsprep.com However, under specific conditions, such as the presence of strong electron-withdrawing groups or the use of certain catalysts, it can occur. In the context of this compound, the presence of the carboxylic acid group, an electron-withdrawing group, can facilitate such reactions, particularly at elevated temperatures in polar aprotic solvents like DMSO or DMF. googleapis.com

Reactivity of the Aryl Halide (Iodo) Functionality

The carbon-iodine bond is the most reactive of the carbon-halogen bonds and is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Aryl iodides are often superior to the corresponding bromides or chlorides in cross-coupling reactions. nih.govresearchgate.net

Cross-Coupling Reactions:

The iodo group on the this compound scaffold makes it an excellent substrate for numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., [Pd(PPh₃)₄]) utas.edu.au | Organoboron reagents (e.g., arylboronic acids) | C-C |

| Heck Coupling | Palladium complexes | Alkenes | C-C |

| Sonogashira Coupling | Palladium and Copper complexes | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine (B1218219) ligands | Amines | C-N |

| Stille Coupling | Palladium complexes | Organotin reagents | C-C |

| Ullmann Condensation | Copper catalysts | Alcohols, amines, thiols | C-O, C-N, C-S |

For example, palladium-catalyzed cross-coupling reactions of aryl iodides with amines (Buchwald-Hartwig amination) have been shown to be highly efficient. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions, while sometimes showing poor reactivity with aryl iodides at lower temperatures with certain catalyst systems, are a staple for forming biaryl compounds. utas.edu.au Gold-catalyzed cross-coupling reactions of aryl iodides have also emerged as a viable method. facs.website

The reactivity of the iodo group provides a versatile handle to introduce a wide array of substituents onto the benzoic acid core, further expanding the synthetic utility of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl iodide moiety of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. The high reactivity of the C-I bond allows these couplings to proceed under relatively mild conditions. mdpi.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (boronic acid or boronate ester) using a palladium catalyst and a base. It is a robust method for forming biaryl structures or introducing alkyl and vinyl groups. While specific studies on this compound are not abundant in readily available literature, extensive patent literature documents the use of structurally similar iodo-aromatic compounds in Suzuki couplings, suggesting its high applicability. For instance, derivatives of 3-iodo-pyrrolo[2,3-b]pyridines are coupled with substituted benzoate (B1203000) boronate esters. Such reactions typically employ a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand, with a base such as potassium carbonate or potassium phosphate.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. psu.edu This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. psu.eduresearchgate.net This method would allow for the introduction of an alkynyl substituent at the 3-position of the benzoic acid scaffold, a valuable transformation for the synthesis of pharmaceuticals and materials. The reactivity of aryl iodides makes them ideal substrates for this coupling. psu.edu

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, substituted alkene. nih.gov The reaction is catalyzed by a palladium complex and requires a base. nih.gov The palladium catalyst first undergoes oxidative addition into the C-I bond, followed by coordination of the alkene, migratory insertion, and subsequent β-hydride elimination to yield the product and regenerate the catalyst. thieme-connect.de This transformation would append a vinyl-type group to the 3-position of the this compound core.

Table 1: Representative Conditions for Cross-Coupling Reactions

| Reaction | Catalyst System (Typical) | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos | Ar-B(OH)₂ | K₃PO₄, Na₂CO₃ | Dioxane/H₂O, DMF |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | R-C≡CH | Et₃N, Piperidine | THF, DMF |

Reductive Dehalogenation Strategies

The iodine substituent can be selectively removed through reductive dehalogenation, converting the molecule to 4-propoxybenzoic acid. organic-chemistry.org This transformation is valuable for removing the iodo group after it has served its purpose as a directing group or a handle for functionalization. Several methods are effective for this purpose:

Catalytic Hydrogenation: A common and clean method involves hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst. acs.org This reaction is often performed under neutral conditions and can be highly selective, leaving other functional groups like the carboxylic acid and ether linkage intact. acs.org

Active Metal Reduction: Metals like zinc powder in the presence of an acid (e.g., acetic acid) or in a buffered system (e.g., aqueous ammonium (B1175870) chloride) can effectively reduce the aryl iodide. psu.eduresearchgate.net This method offers a cost-effective alternative to catalytic hydrogenation. organic-chemistry.org

Photoredox Catalysis: Modern methods using visible-light photoredox catalysis can achieve reductive dehalogenation under very mild conditions. researchgate.net These systems often use an organic dye as a photocatalyst and a hydrogen atom donor to generate aryl radicals that are subsequently reduced. nih.gov

Formation of Organometallic Intermediates

The carbon-iodine bond can be converted into a carbon-metal bond, creating a potent organometallic nucleophile for further reactions. A primary method is halogen-metal exchange, typically using organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures. This would generate 3-lithio-4-propoxybenzoic acid (after subsequent deprotonation of the carboxylic acid). This lithiated intermediate can then react with a wide range of electrophiles to introduce new functional groups. Alternatively, Grignard reagents can be formed by reacting the aryl iodide with magnesium metal, although this may be complicated by the presence of the acidic carboxylic acid proton.

Modifications and Functionalization of the Propoxy Side Chain

The 4-propoxy group offers additional sites for chemical modification, distinct from the reactions on the aromatic ring.

Selective Cleavage of the Ether Linkage

The ether linkage can be cleaved to reveal a hydroxyl group, yielding 3-iodo-4-hydroxybenzoic acid. This is a common transformation in natural product synthesis and medicinal chemistry to unmask a phenol. Strong Lewis acids are typically employed for this purpose. Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl ethers. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion. Another method involves oxidative cleavage using reagents like ceric ammonium nitrate (B79036) (CAN), though this may be less compatible with the electron-rich aromatic ring. researchgate.net

Functionalization of the Alkyl Chain (e.g., hydroxylation, halogenation)

The alkyl portion of the propoxy group, while generally less reactive than the aromatic core, can be functionalized using radical-based strategies. Hydrogen Atom Transfer (HAT) reactions can selectively abstract a hydrogen atom from the alkyl chain, creating a carbon-centered radical. gelest.com This radical can then be trapped by other reagents to install new functional groups. For instance, hydroxylation or halogenation could be achieved at the C-H bonds of the propyl chain. The regioselectivity of such reactions is often directed towards the positions alpha or beta to the ether oxygen due to electronic effects. gelest.com

Table 2: Strategies for Propoxy Chain Modification

| Transformation | Typical Reagents | Functional Group Change |

|---|---|---|

| Ether Cleavage | BBr₃, HBr | -OCH₂CH₂CH₃ → -OH |

| Radical Halogenation | NBS/Light, SO₂Cl₂ | -CH₂- → -CH(X)- (X=Br, Cl) |

Development of Novel Synthetic Building Blocks from this compound

The strategic placement of iodo and propoxy groups on the benzoic acid scaffold makes this compound a valuable starting material for the generation of more complex molecules. These functional groups offer distinct chemical handles that can be selectively manipulated to introduce a wide range of structural diversity, leading to the development of novel synthetic building blocks for various applications, including materials science and medicinal chemistry.

The presence of the iodine atom, a versatile halogen, allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in constructing larger, more intricate molecular architectures. For instance, the iodo group can be readily displaced or participate in cross-coupling reactions, which are powerful tools for creating new bonds with a high degree of control and efficiency.

The true synthetic utility of this compound lies in the ability to perform sequential and regioselective reactions on its different functional groups. This allows for a modular approach to synthesis, where complex structures can be assembled step-by-step, introducing specific functionalities at desired positions. This level of control is highly sought after in the design and synthesis of new materials and biologically active compounds.

Research into the reactivity of similar substituted benzoic acids has demonstrated the potential for a wide array of chemical transformations. For example, studies on related iodinated and alkoxylated benzoic acid derivatives have shown successful participation in reactions such as esterification, amidation, and various metal-catalyzed cross-coupling reactions. These established methodologies provide a strong foundation for exploring the synthetic potential of this compound.

The development of novel building blocks from this scaffold is an active area of chemical research. The resulting compounds, with their tailored electronic and steric properties, can serve as key intermediates in the synthesis of a diverse range of target molecules with potential applications in fields such as pharmaceuticals and advanced materials.

Advanced Spectroscopic and Crystallographic Elucidation of 3 Iodo 4 Propoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Iodo-4-propoxybenzoic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular structure, connectivity, and the chemical environment of individual atoms.

Proton and Carbon-13 NMR spectra provide fundamental information for the structural confirmation of this compound. While specific spectral data for the acid is not widely published, data for its closely related derivative, methyl 4-iodo-3-propoxybenzoate, offers significant insight. rsc.org The analysis of this ester allows for a reliable prediction of the spectral features of the parent acid.

The ¹H NMR spectrum of methyl 4-iodo-3-propoxybenzoate in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to the aromatic and aliphatic protons. rsc.org The aromatic protons appear as a set of multiplets, while the propoxy group protons are resolved into a triplet for the terminal methyl group, a multiplet for the central methylene (B1212753) group, and a triplet for the methylene group attached to the oxygen atom. rsc.org

Table 1: Predicted ¹H NMR Data for this compound based on its Methyl Ester Derivative Data inferred from methyl 4-iodo-3-propoxybenzoate in CDCl₃. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (H-2) | ~7.9 | d | ~1.9 |

| Ar-H (H-5) | ~7.8 | d | ~8.1 |

| Ar-H (H-6) | ~7.3 | dd | ~8.1, ~1.9 |

| -OCH₂- | ~4.2 | t | ~6.4 |

| -CH₂- | ~1.9 | m | |

| -CH₃ | ~1.1 | t | ~7.3 |

| -COOH | >10 | br s |

d = doublet, dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is typically observed at the downfield end of the spectrum (around 170 ppm or higher), while the aromatic carbons appear in the 110-160 ppm region. The carbons of the propoxy group are found in the upfield region. The carbon atom bonded to the iodine (C-3) is expected to show a significantly lower chemical shift compared to the other aromatic carbons due to the heavy atom effect.

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the propoxy chain (-OCH₂-CH₂-CH₃). It would also confirm the coupling between the aromatic protons on the benzene (B151609) ring, helping to distinguish their specific positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu This is a highly sensitive technique that allows for the direct assignment of each carbon signal based on the previously assigned proton spectrum. columbia.edu For instance, the proton signal at ~4.2 ppm would show a cross-peak with the carbon signal of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com Key expected HMBC correlations for this compound would include:

A correlation from the -OCH₂- protons to the aromatic carbon C-4, confirming the ether linkage.

Correlations from the aromatic protons (H-2 and H-6) to the carboxyl carbon (C=O), establishing the position of the carboxylic acid group.

Correlations between aromatic protons and neighboring aromatic carbons, which helps in the definitive assignment of the substitution pattern on the benzene ring. youtube.com

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their crystalline state. For this compound, ssNMR could be used to:

Identify and distinguish between different crystalline polymorphs, which may exhibit different physical properties.

Probe intermolecular interactions, most notably the hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state.

Provide information on molecular packing and conformation within the crystal lattice.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is characterized by absorption bands corresponding to specific vibrational modes. Studies on similar benzoic acid derivatives confirm the expected spectral features. researchgate.net

Table 2: Predicted FT-IR Characteristic Absorption Bands for this compound Data inferred from general spectroscopic tables and spectra of related compounds. researchgate.netnih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H stretch (aromatic) | C-H (sp²) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | C-H (sp³) | 2960 - 2850 | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1710 - 1680 | Strong |

| C=C stretch | Aromatic Ring | 1600 - 1450 | Medium, Multiple Bands |

| C-O stretch | Ether & Carboxylic Acid | 1320 - 1210 | Strong |

| C-I stretch | Iodo-group | ~500 | Weak-Medium |

The very broad absorption band between 2500 and 3300 cm⁻¹ is a hallmark of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. researchgate.net The intense peak around 1700 cm⁻¹ confirms the presence of the carbonyl group (C=O).

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in bond polarizability. google.com For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Expected prominent features in the Raman spectrum would include:

Strong signals for the symmetric breathing modes of the aromatic ring.

A potentially more easily identifiable C-I stretching vibration, as bonds involving heavy atoms often produce strong Raman signals.

Symmetric C-H stretching vibrations of the propoxy group.

Together, these spectroscopic methods provide a comprehensive and detailed molecular portrait of this compound, enabling its unambiguous identification and structural elucidation.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and probing the structure of this compound. In techniques like Electrospray Ionization (ESI), the molecule can be readily ionized. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the compound's molecular weight.

Further structural information is obtained through fragmentation analysis. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), a characteristic pattern of fragment ions is produced. For this compound, key fragmentation pathways would likely include the loss of the propoxy group (-OCH2CH2CH3), cleavage of the carboxylic acid group (-COOH), and the breaking of the carbon-iodine bond. Analyzing these fragments allows for the confirmation of the compound's constituent parts.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard MS by measuring the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental composition of the compound with high confidence. science.govrsc.org For this compound, with the molecular formula C10H11IO3 bldpharm.com, HRMS is crucial for distinguishing it from other potential isomers or compounds with the same nominal mass. The elemental composition determined by HRMS serves as a definitive confirmation of the compound's identity. soton.ac.uk

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁IO₃ |

| Nominal Mass | 306 g/mol |

| Monoisotopic Mass | 305.97530 Da |

| Ionization Mode | ESI- (Negative Ion Mode) |

| Expected Ion [M-H]⁻ | C₁₀H₁₀IO₃⁻ |

| Calculated Exact Mass for [M-H]⁻ | 304.96801 Da |

This table presents theoretical data calculated for this compound, illustrating the expected output from an HRMS analysis.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. This method involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. While specific crystal structure data for this compound is not widely published, analysis of closely related benzoic acid derivatives provides significant insight into the expected structural features. researchgate.net

X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would reveal the planarity of the benzene ring and the orientation of the iodo, propoxy, and carboxylic acid substituents relative to the ring.

Studies on similar structures, such as 4-propoxybenzoic acid, show that the carboxylic acid group often forms a hydrogen-bonded dimer structure. science.gov The propoxy chain typically adopts a stable, extended conformation. The introduction of a bulky iodine atom at the 3-position would likely induce some steric strain, potentially influencing the torsion angles between the benzene ring and its substituents.

Table 2: Expected Bond Parameters for this compound (Based on Analogues)

| Parameter | Description | Expected Value Range |

|---|---|---|

| C-C (aromatic) | Carbon-carbon bond length in the benzene ring | 1.38 - 1.41 Å |

| C-I | Carbon-iodine bond length | ~2.10 Å |

| C-O (ether) | Carbon-oxygen bond length of the propoxy group | 1.36 - 1.38 Å |

| C=O (carboxyl) | Carbon-oxygen double bond in the carboxyl group | ~1.25 Å |

| C-O (carboxyl) | Carbon-oxygen single bond in the carboxyl group | ~1.30 Å |

| O-H···O (H-bond) | Hydrogen bond distance between carboxyl groups | 2.6 - 2.7 Å |

This table provides anticipated values based on crystallographic data from related benzoic acid and iodo-substituted aromatic compounds.

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. For this compound, the dominant interaction is expected to be the strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules, leading to the formation of centrosymmetric dimers. researchgate.net

These primary dimer units are then expected to pack into a larger three-dimensional supramolecular network. iucr.org This packing would be further stabilized by weaker interactions, including:

Van der Waals forces between the aliphatic propoxy chains.

C-H···O hydrogen bonds , where hydrogen atoms from the benzene ring or propoxy chain interact with oxygen atoms of neighboring molecules. science.gov

Halogen bonding , a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (like a carbonyl oxygen) from an adjacent molecule. This type of interaction is a key feature in the crystal engineering of iodo-substituted compounds.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to different crystal forms that arise from the inclusion of solvent molecules (solvates or hydrates). These different forms can exhibit distinct physical properties, including melting point, solubility, and stability.

While no specific polymorphs of this compound have been reported in the reviewed literature, the study of polymorphism is critical for substituted benzoic acids. researchgate.netresearchgate.net The presence of flexible groups (the propoxy chain) and strong directional interactions (hydrogen and halogen bonds) creates the potential for multiple, stable packing arrangements. A comprehensive study would involve crystallizing the compound from various solvents and under different temperature conditions to investigate the potential existence of polymorphs or pseudopolymorphs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The chromophore in this compound is the substituted benzene ring. The electronic structure of the ring is influenced by the electron-donating propoxy group (-OPr) and the electron-withdrawing, heavy iodo (-I) and carboxyl (-COOH) groups.

The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. Studies of related 4-propoxybenzoic acid derivatives show maximum absorption bands (λ_max) in the range of 272–287 nm, which are assigned to these π → π* transitions. researchgate.net The exact position and intensity of the absorption maximum for this compound would be modulated by the combined electronic effects of all three substituents on the benzene ring.

Table 3: Predicted UV-Vis Spectroscopic Data

| Chromophore | Transition Type | Expected λ_max (in non-polar solvent) |

|---|---|---|

| Substituted Benzene Ring | π → π* | ~280 nm |

This table is predictive, based on data from structurally similar compounds. researchgate.net

Solid State Chemistry and Supramolecular Assemblies Involving 3 Iodo 4 Propoxybenzoic Acid

Crystal Engineering Principles and Design of Crystalline Materials

Crystal engineering is the rational design of functional solid-state structures by controlling intermolecular interactions. The primary goal is to predict and control the assembly of molecules in a crystal lattice to achieve desired physical and chemical properties. For 3-iodo-4-propoxybenzoic acid, the key functional groups that guide its self-assembly are the carboxylic acid, the iodine substituent, and the aromatic ring. These groups provide sites for hydrogen bonding, halogen bonding, and π-stacking interactions, respectively. The predictability of these interactions allows for the design of crystalline materials with specific topologies and properties.

Role of Carboxylic Acid Dimers in Supramolecular Synthons

A ubiquitous and highly predictable supramolecular synthon in the crystal structures of carboxylic acids is the hydrogen-bonded dimer. In the case of this compound, two molecules are expected to form a centrosymmetric dimer via a pair of O—H···O hydrogen bonds between their carboxylic acid moieties. This robust R22(8) ring motif is a cornerstone of the supramolecular assembly in many benzoic acid derivatives researchgate.net. The stability and directionality of this synthon make it a powerful tool in organizing the molecules into well-defined one-dimensional chains or tapes, which then further assemble into the three-dimensional crystal lattice.

Co-crystallization and Salt Formation Strategies

The presence of the carboxylic acid group in this compound makes it an excellent candidate for the formation of co-crystals and salts. Co-crystallization involves combining the acid with a neutral co-former molecule, leading to a new crystalline phase where both components are held together by non-covalent interactions, such as hydrogen bonds. Common co-formers for carboxylic acids include amides, pyridines, and other molecules with hydrogen bond acceptor sites nih.govmdpi.comsphinxsai.comnih.gov.

Salt formation, on the other hand, occurs when the acidic proton of the carboxylic acid is transferred to a basic co-former, resulting in an ionic pair. The choice between co-crystal and salt formation is often predicted by the ΔpKa rule, which considers the difference in the pKa values of the acid and the conjugate acid of the basic co-former. These strategies are widely employed to modify the physicochemical properties of active pharmaceutical ingredients, such as solubility and stability veranova.com.

| Strategy | Intermolecular Interaction | Resulting Product |

| Co-crystallization | Hydrogen Bonding | Neutral Multi-component Crystal |

| Salt Formation | Proton Transfer (Ionic Bonding) | Ionic Salt |

Liquid Crystalline Behavior of Alkoxybenzoic Acid Derivatives

Derivatives of alkoxybenzoic acid are well-known to exhibit thermotropic liquid crystalline behavior, where the material displays intermediate phases, known as mesophases, between the crystalline solid and the isotropic liquid states upon changes in temperature researchgate.netnih.govgreyhoundchrom.comhighland.cc.il.usresearchgate.net. The elongated, rigid molecular structure of these compounds, provided by the aromatic core and the alkoxy chain, is conducive to the formation of these ordered, yet fluid, phases.

Academic Research Paradigms and Potential Applications of 3 Iodo 4 Propoxybenzoic Acid As a Chemical Building Block

Utility as a Precursor in Complex Organic Synthesis

3-Iodo-4-propoxybenzoic acid is a highly functionalized aromatic compound, making it an excellent starting material for complex organic synthesis. The presence of three key features—the carboxylic acid group, the iodine atom, and the propoxy group on a benzene (B151609) ring—provides multiple reaction sites for chemists to exploit. The carboxylic acid can undergo esterification or amidation, the iodine atom is a prime site for carbon-carbon bond formation through various cross-coupling reactions, and the propoxy group influences the electronic properties and solubility of the molecule and its derivatives.

The true synthetic power of the iodo group lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic chemistry for their ability to form carbon-carbon bonds under mild conditions. Key examples include:

Suzuki Reaction: Couples the aryl iodide with an organoboron species. wikipedia.org This is a widely used method for creating biaryl compounds. commonorganicchemistry.comtcichemicals.com

Sonogashira Reaction: Involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgsynarchive.comorganic-chemistry.orglibretexts.org

Heck Reaction: Reacts the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgnih.govorganic-chemistry.org

These reactions are highly valued for their tolerance of a wide range of functional groups, allowing for the construction of intricate molecular architectures from precursors like this compound.

Synthesis of Pharmacologically Relevant Scaffolds

The development of new pharmaceuticals is a constant search for novel molecular structures that can interact with biological targets. Benzoic acid derivatives are a common feature in many approved drugs and biologically active compounds. researchgate.netresearchgate.netmdpi.com The scaffold of this compound provides a template that can be extensively modified to generate libraries of new compounds for drug discovery.

Researchers can utilize the reactivity of the iodine atom to introduce a vast array of chemical groups. For instance, a Suzuki coupling reaction can attach different aromatic or heteroaromatic rings, creating biphenyl (B1667301) or aryl-heterocycle structures that are common in pharmacologically active molecules. researchgate.netnih.gov Similarly, Sonogashira and Heck couplings can introduce alkyne and alkene linkers, respectively, providing access to different shapes and functionalities. The carboxylic acid group can be converted into amides or esters, which can mimic peptide bonds or improve the pharmacokinetic properties of a potential drug. The ability to systematically and efficiently create a large number of diverse, yet related, compounds from a single precursor is a cornerstone of modern medicinal chemistry. mdpi.comfrontiersin.org

Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in chemistry, particularly in the pharmaceutical and agrochemical industries. The structure of this compound is well-suited for the synthesis of various heterocyclic systems.

One common strategy involves converting the carboxylic acid to an amide or ester and then using the iodo group in an intramolecular cyclization reaction. For example, the carboxylic acid could be coupled with an amine that has a terminal alkyne. A subsequent intramolecular Sonogashira coupling between the iodo group and the alkyne would form a new ring fused to the original benzene ring. Similarly, an intramolecular Heck reaction could be used to form new ring systems. These strategies allow for the controlled and predictable construction of complex polycyclic molecules from a relatively simple starting material. researchgate.net

Design and Synthesis of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. These probes often consist of a recognition element that binds to a specific target, a reporter group (like a fluorescent dye or a radioactive isotope), and a linker. This compound possesses the necessary functionalities to serve as a precursor for such probes.

The carboxylic acid provides a convenient handle for attaching the molecule to a recognition element, such as a peptide, an antibody, or a small molecule ligand, through a stable amide bond. The iodine atom is particularly useful for introducing reporter groups. For instance, it can be directly replaced with a radioisotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in radioimaging techniques like SPECT (Single Photon Emission Computed Tomography) or in radioligand binding assays. Alternatively, the iodo group can be substituted with a fluorescent tag via a Sonogashira or Suzuki coupling reaction, enabling the creation of fluorescent probes for microscopy and other imaging applications.

Exploration in Advanced Materials Science

The unique chemical structure of this compound also makes it an attractive building block for the creation of advanced materials with tailored properties. Its rigid aromatic core and two distinct reactive sites (the carboxylic acid and the iodo group) allow it to be incorporated into larger macromolecular structures like polymers and dendrimers.

Building Blocks for Functional Polymers and Dendrimers

Functional polymers and dendrimers are classes of macromolecules that are designed to have specific properties and functions. klinger-lab.deresearchgate.net Dendrimers are highly branched, tree-like molecules with a well-defined structure. nih.govinstras.com The bifunctional nature of this compound makes it a potential "AB₂" type monomer for the synthesis of hyperbranched polymers or dendrons (wedges that can be attached to a core to form a dendrimer).

For example, the carboxylic acid (A) can be reacted with a molecule containing two functional groups that are reactive towards the iodo-group (B). Alternatively, the iodo-group can be converted to an organometallic species which can then react with a monomer containing two electrophilic sites. By carefully choosing the reaction partners and conditions, chemists can control the growth and final structure of the resulting macromolecules. researchgate.netresearchgate.netnih.gov This approach allows for the synthesis of materials with a high density of functional groups at their periphery, which can be useful in applications such as catalysis, drug delivery, and sensing.

Components in Organic Electronic and Optoelectronic Materials

Organic electronic and optoelectronic materials are based on carbon-containing molecules and polymers that can conduct electricity and/or interact with light. sigmaaldrich.com These materials are being developed for applications such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic materials used.

This compound can serve as a precursor for the synthesis of new organic semiconductors. The core benzene ring can be extended into larger, conjugated π-systems through reactions like the Suzuki and Sonogashira couplings. researchgate.net By coupling this compound with other aromatic or heteroaromatic building blocks, it is possible to create molecules with tailored electronic properties, such as the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The propoxy group can enhance the solubility of these often-large molecules, which is crucial for processing them into the thin films required for electronic devices. The carboxylic acid group can be used to anchor the molecules to surfaces or to further modify their properties.

Ligand Design for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are directly influenced by the geometry and functionality of the organic ligands.

Benzoic acid derivatives are frequently employed as ligands in the synthesis of MOFs and coordination polymers. The carboxylic acid group (-COOH) is particularly effective at coordinating with metal centers to form the framework structure. The functional groups on the aromatic ring of the ligand can be used to tune the resulting framework's properties. For instance, the presence of an iodine atom, as in this compound, can introduce a site for post-synthetic modification, where the carbon-iodine bond can be functionalized after the framework has been assembled. The propoxy group can influence the framework's hydrophobicity and pore environment.

While the structural characteristics of this compound make it a viable candidate for a ligand in the synthesis of novel MOFs and coordination polymers, a review of available scientific literature does not currently show specific published research detailing its successful incorporation into these structures. Its potential remains theoretical pending further investigation.

Investigational Compounds in Enzyme Mechanism Studies and Inhibitor Design

The design and synthesis of small molecules are crucial for studying enzyme mechanisms and developing enzyme inhibitors. These molecules can act as probes to elucidate biological pathways or as therapeutic agents by blocking the action of specific enzymes. The specific arrangement of functional groups on a molecule determines its ability to interact with an enzyme's active site.

Substituted benzoic acids are a common scaffold in drug discovery and inhibitor design. The iodine atom on this compound can form halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to a protein target. The propoxy group can engage in hydrophobic interactions within the enzyme's binding pocket.

Despite these favorable structural features for potential bioactivity, there is currently no specific research in peer-reviewed literature that details the use of this compound in enzyme mechanism studies or as an enzyme inhibitor. Its utility in this field is yet to be explored and documented.

Development of Research Reagents and Analytical Standards

A research reagent is a chemical compound used in scientific experiments, often as a building block for the synthesis of more complex molecules. The commercial availability of a compound is a key indicator of its use as a research reagent. This compound is available from chemical suppliers, which suggests its use in synthetic chemistry research. chemsrc.comambeed.com Its functional groups—the carboxylic acid, aryl iodide, and propoxy ether—allow for a variety of chemical transformations, making it a versatile starting material or intermediate.

Analytical standards are highly pure compounds used as reference materials for calibration and identification in analytical chemistry. They are essential for ensuring the accuracy and reliability of measurements. While this compound can be used as a general research chemical, there is no evidence to suggest it has been developed or certified as a formal analytical standard for any specific regulatory or quality control application.

Table 2: Summary of Research Application Status

| Application Area | Status |

|---|---|

| MOF / Coordination Polymer Ligand | Theoretical potential based on structure; no specific published examples found. |

| Enzyme Inhibitor / Mechanistic Probe | Plausible scaffold based on functional groups; no specific studies identified. |

| Research Reagent | Commercially available, indicating use as a synthetic building block. chemsrc.comambeed.com |

| Analytical Standard | No evidence of development as a certified standard. |

Future Directions and Emerging Research Avenues for 3 Iodo 4 Propoxybenzoic Acid Research

Integration with Automated and High-Throughput Synthesis Technologies

The exploration of the chemical space around 3-iodo-4-propoxybenzoic acid could be significantly accelerated by integrating automated and high-throughput synthesis technologies. While traditionally challenging to automate, solid-state and solution-phase organic synthesis are increasingly benefiting from robotic platforms.

Future research could focus on developing a high-throughput workflow for the synthesis of derivatives of this compound. rsc.org This would involve the parallel synthesis of a library of compounds in microtiter plates or flow reactors, where the carboxylic acid group is converted into a variety of amides, esters, or other functional groups. Similarly, the iodine atom could be utilized in high-throughput cross-coupling reactions to introduce a diverse range of substituents. Such an approach would enable the rapid generation of a large number of analogs for screening in materials science or medicinal chemistry applications.

Table 1: Illustrative High-Throughput Synthesis Workflow for this compound Derivatives

| Step | Description | Technology | Potential for Parallelism |

| 1 | Dispensing of this compound and diverse coupling partners | Liquid handling robots | High (96- or 384-well plates) |

| 2 | Addition of reagents and catalysts | Automated reagent dispensers | High |

| 3 | Reaction under controlled conditions | Robotic reaction blocks with heating and cooling | High |

| 4 | Work-up and purification | Automated solid-phase extraction or preparative HPLC | Medium to High |

| 5 | Analysis and characterization | High-throughput mass spectrometry and NMR | High |

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally benign transformations. The iodination of aromatic compounds, a key step in the synthesis of the parent molecule, has seen significant advances in green chemistry.

Eco-friendly procedures for the iodination of aromatic compounds have been developed using combinations like iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400), which serves as a green reaction medium. benthamdirect.com Other methods utilize nanoporous silica (B1680970) anchored with sulfonic acid groups as a recyclable catalyst in water with hydrogen peroxide as the oxidant. tandfonline.com Electrochemical methods for iodination are also emerging as a green alternative, avoiding the use of harsh chemical oxidants. nih.gov Future syntheses of this compound and its derivatives should aim to incorporate these greener methodologies to minimize waste and environmental impact.

Table 2: Comparison of Traditional vs. Green Iodination Methods

| Method | Reagents | Solvent | Environmental Impact |

| Traditional | I₂, HNO₃/H₂SO₄ | Chlorinated solvents | High (toxic reagents, hazardous waste) |

| Green Method 1 | I₂/HIO₃ | PEG-400 | Low (recyclable solvent, milder conditions) benthamdirect.com |

| Green Method 2 | KI/H₂O₂ | Water | Low (water as solvent, benign byproducts) researchgate.net |

| Green Method 3 | Electrochemical | Water | Low (in-situ generation of reagents) nih.gov |

Bio-inspired Synthesis and Biomimetic Transformations

Nature provides a vast inspiration for the development of novel synthetic strategies. While direct bio-inspired syntheses of this compound are not yet established, future research could explore the use of enzymes or biomimetic catalysts for its synthesis and modification. For instance, halogenases are enzymes capable of regioselective halogenation of aromatic compounds and could potentially be engineered to produce this compound or related structures.

Furthermore, the benzoic acid moiety is a common structural motif in natural products with diverse biological activities. ijarsct.co.inijarsct.co.in Research could focus on using this compound as a scaffold to create mimics of natural products or to develop probes for studying biological systems. The development of catalysts that mimic the active sites of enzymes could also lead to more efficient and selective transformations of this molecule.

Development of Novel Functional Materials with Tailored Properties

The structural characteristics of this compound make it a promising candidate for the development of novel functional materials, particularly liquid crystals. Alkoxybenzoic acids are known to form liquid crystalline phases through the formation of hydrogen-bonded dimers. hartleygroup.orgresearchgate.net The presence of the propoxy chain in this compound suggests that it could exhibit similar behavior.

The iodine atom can be expected to play a significant role in tailoring the properties of such materials. Its large size and polarizability can influence intermolecular interactions, potentially leading to the formation of unique liquid crystalline phases. Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular architectures. nih.gov Future research should involve the synthesis and characterization of this compound and its derivatives to explore their liquid crystalline properties and potential applications in displays, sensors, and other advanced technologies. The ability to tune these properties by modifying the alkoxy chain length or by introducing other substituents through the iodine atom offers a rich area for investigation. tandfonline.comnih.govnih.gov

Synergistic Computational-Experimental Approaches in Molecular Design

The integration of computational modeling with experimental synthesis and characterization can significantly accelerate the discovery and optimization of new molecules with desired properties. For a molecule like this compound, a synergistic computational-experimental approach could be highly beneficial.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.gov This can provide insights into their potential for forming liquid crystals, their reactivity in various chemical transformations, and their interactions with biological targets. For example, computational docking studies could be used to predict the binding affinity of derivatives of this compound to specific protein targets, guiding the synthesis of the most promising candidates for biological evaluation. nih.gov This approach saves time and resources by focusing experimental efforts on molecules with the highest probability of success.

Table 3: Potential Applications of Computational Modeling for this compound Research

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Molecular structure and property prediction | Geometry, electronic structure, acidity, vibrational frequencies nih.gov |

| Molecular Dynamics (MD) | Simulation of self-assembly | Liquid crystal phase behavior, stability of aggregates nih.gov |

| Docking and Virtual Screening | Drug discovery | Binding affinity to target proteins, identification of potential drug candidates nih.gov |

| QSAR (Quantitative Structure-Activity Relationship) | Optimization of properties | Correlation of molecular structure with biological activity or material properties ijarsct.co.in |

Exploration of Unconventional Reactivity Patterns and Chemical Space

The aryl iodide moiety in this compound opens the door to a wide range of modern synthetic transformations that go beyond traditional cross-coupling reactions. The exploration of this unconventional reactivity could lead to the discovery of novel molecular architectures and functional groups.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of radical species from aryl iodides under mild conditions. nih.govresearchgate.net This could be used to engage this compound in a variety of transformations, such as C-H functionalization, atom transfer radical addition, and reductive cyclization reactions. Furthermore, the concept of chemical space exploration, which involves the systematic generation and evaluation of virtual compounds, can be applied to this compound. youtube.comnih.govpsu.edu By combining known reaction rules with a diverse set of virtual building blocks, it is possible to generate vast libraries of synthetically accessible molecules derived from the parent structure. This in-silico exploration can help to identify novel compounds with interesting predicted properties for subsequent synthesis and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.